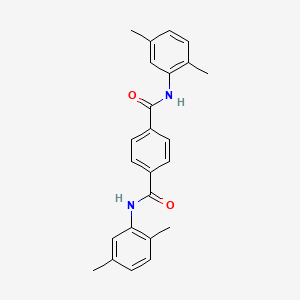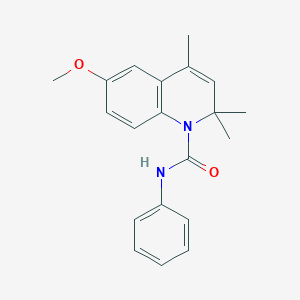
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, also known as MTMQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
作用机制
The exact mechanism of action of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is important for cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation and oxidative stress, and protect against neurodegeneration. 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide for lab experiments is its potent antitumor activity against various cancer cell lines. It has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
未来方向
There are several future directions for research on 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that are affected by 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. Another area of research is to optimize the synthesis method to increase the yield of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide and make it more accessible for experiments. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide for cancer therapy and other diseases.
合成方法
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4,6-trimethylbenzaldehyde with aniline to form 2,4,6-trimethylanilinobenzaldehyde. This intermediate is then reacted with 6-methoxyquinoline-3-carboxylic acid to yield 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. The overall yield of this process is around 20%.
科学研究应用
6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells, which are important mechanisms for cancer therapy.
In addition to its antitumor activity, 6-methoxy-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation and neurodegenerative diseases.
属性
IUPAC Name |
6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVNXQFOPMKZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354631 |
Source


|
| Record name | 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide | |
CAS RN |
336176-71-7 |
Source


|
| Record name | 1(2H)-Quinolinecarboxamide, 6-methoxy-2,2,4-trimethyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


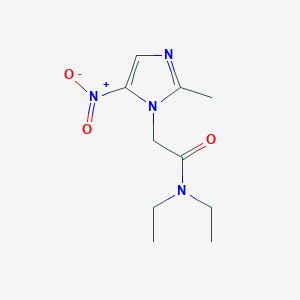
methanone](/img/structure/B5755394.png)
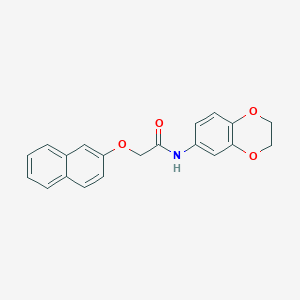
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)
![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)
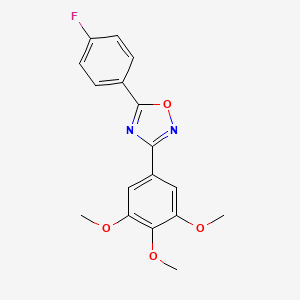

![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5755439.png)
![3-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5755455.png)
![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
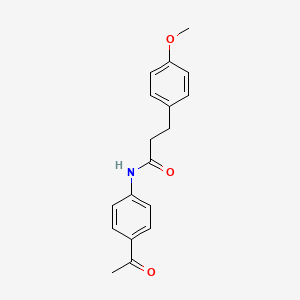
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
